trans-4-Methylcyclohexyl isocyanate
Description
Primary Chemical Identification
trans-4-Methylcyclohexyl isocyanate serves as the primary common name for this organic compound, reflecting its structural composition and stereochemical configuration. The compound is systematically identified by the Chemical Abstracts Service number 32175-00-1, which provides unambiguous identification in chemical databases and regulatory documentation. The official International Union of Pure and Applied Chemistry name for this compound is 1-isocyanato-4-methylcyclohexane, emphasizing the functional group positioning and substitution pattern on the cyclohexane ring.
The European Community number 608-715-5 further establishes the compound's regulatory identity within European chemical inventories. Additional registry numbers include the Molecular Design Limited number MFCD06411231, which facilitates identification in commercial chemical databases. The compound also carries the United States National Institute of Standards and Technology Unique Ingredient Identifier 3P79HS8WQB, providing standardized identification for pharmaceutical and chemical applications.
Alternative Nomenclature and Synonyms
The compound exhibits extensive nomenclatural diversity reflecting different naming conventions and regional preferences. Significant alternative names include trans-4-methycyclohexyl isocyanate, trans-1-isocyanato-4-methylcyclohexane, and isocyanic acid trans-4-methylcyclohexyl ester. Additional synonyms encompass trans-4-methyl cyclohexyl isocyanate, 4-methylcyclohexyl isocyanate, and cyclohexane, 1-isocyanato-4-methyl-, trans-.
Industrial and commercial designations include trans-4-methylcyclohexylisocyanate, trans-1-isocyanato-4-methyl-cyclohexane, and 1-isocyanato-4-methyl-cyclohexane. The nomenclatural variations reflect different emphasis on stereochemical notation, functional group prioritization, and regional naming preferences within the global chemical industry.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXEZOUBBVKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954039, DTXSID201249152 | |
| Record name | 1-Isocyanato-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32175-00-1, 32175-01-2, 38258-74-1 | |
| Record name | 1-Isocyanato-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Methylcyclohexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-methylcyclohexylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isocyanato-4-methylcyclohexane, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P79HS8WQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isocyanato-4-methylcyclohexane, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65NY8J3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
trans-4-Methylcyclohexyl isocyanate (CAS No. 32175-00-1) is an organic compound with significant biological activity, particularly in the pharmaceutical and chemical industries. Its structure features an isocyanate functional group, which is known for its reactivity and potential applications in drug synthesis and other chemical processes.
- Molecular Formula : C₇H₁₃N₃O
- Molecular Weight : 139.19 g/mol
- InChI Key : SWSXEZOUBBVKCO-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits a range of biological activities that make it valuable in medicinal chemistry. It has been noted for its role as a pharmaceutical intermediate and its potential therapeutic applications.
Key Findings
-
Pharmaceutical Applications :
- It serves as an important intermediate in the synthesis of various drugs, including glimepiride, which is used to treat hypertension and diabetes .
- The compound has also been implicated in the synthesis of inhibitors for metabotropic glutamate receptor 1 (mGluR1), which are explored for treating chronic pain .
- Toxicological Considerations :
- Mechanism of Action :
Research Findings
Recent studies have evaluated the efficacy and stability of this compound in various biological contexts:
Table 1: Biological Activity Data
| Compound | Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | Inhibition of soluble epoxide hydrolase | 1.3 ± 0.05 | |
| Glimepiride | Antihyperglycemic | N/A | |
| mGluR1 Inhibitors | Pain management | N/A |
Case Studies
-
Synthesis and Efficacy :
A study demonstrated that derivatives synthesized from this compound exhibited low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH), suggesting a promising avenue for developing new therapeutic agents . -
Toxicological Assessment :
Another investigation into the respiratory effects of isocyanates revealed that exposure to this compound could lead to significant bronchopulmonary irritation, emphasizing the need for protective measures in occupational settings .
Scientific Research Applications
trans-4-Methylcyclohexyl isocyanate is a chemical compound with applications in the synthesis of pharmaceuticals and other fine chemicals . Its primary use lies in its role as an intermediate in the production of various biologically active molecules .
Scientific Research Applications
Pharmaceutical Intermediate
this compound serves as a key intermediate in the synthesis of glimepiride, a drug used in the treatment of hypertension . It is also used in the production of other pharmaceuticals, including those targeting hepatitis C virus (HCV) and metabotropic glutamate receptor 1 (mGluR1) inhibitors, which are being investigated for the treatment of chronic pain .
Synthesis of sEH Inhibitors
this compound is utilized in the synthesis of N,N′-disubstituted ureas, which act as soluble epoxide hydrolase (sEH) inhibitors . These inhibitors have shown low nanomolar to picomolar activities against recombinant human sEH . Specifically, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) is one such inhibitor derived using this compound, demonstrating excellent oral bioavailability and effectiveness in treating hypotension in murine models .
General Reagent
this compound is employed as a reagent in chemical synthesis to introduce the 4-methylcyclohexylcarbamoyl moiety into various molecules . For example, it can react with amino compounds to form urea derivatives .
Data Table: Physico-Chemical Properties
| Property | Value |
|---|---|
| Molar Mass | 139.19 g/mol |
| Density | 1.04 g/cm³ |
| Boiling Point | 182°C |
| Flash Point | 60°C |
Case Studies
Glimepiride Synthesis
this compound is a crucial building block in the synthesis of glimepiride, a sulfonylurea antidiabetic drug . The process involves incorporating the 4-methylcyclohexyl group through the isocyanate functionality to achieve the desired molecular structure of the drug .
sEH Inhibitor Development
In the development of sEH inhibitors, this compound is used to create urea derivatives with specific inhibitory activities . The cyclohexane ring's conformational restriction and the substitution patterns around it contribute to the potency and metabolic stability of the resulting inhibitors .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | LogP | Key Application |
|---|---|---|---|---|---|
| This compound | C₈H₁₃NO | 139.19 | 182 | 3.0 | Glimepiride synthesis |
| Cyclohexyl isocyanate | C₇H₁₁NO | 125.17 | 165 | 2.5 | Polymers, agrochemicals |
| 2-Chloroethyl isocyanate | C₃H₅ClNO | 105.53 | 130 | 1.8 | Alkylating agents |
| Hexamethylene diisocyanate | C₈H₁₂N₂O₂ | 168.20 | 164 | 2.2 | Polyurethane production |
Key Research Findings
- Carbamoylation vs. Alkylation: this compound’s carbamoylation of proteins (e.g., albumin) is critical for glimepiride’s stability, while 2-chloroethyl isocyanate’s alkylation correlates with genotoxicity .
- Therapeutic Index : Lipophilicity (LogP ~3.0) balances this compound’s tissue distribution and toxicity, aligning with ’s optimal nitrosourea criteria .
- Stereochemical Specificity : The trans-4-methyl configuration ensures proper orientation in glimepiride’s urea bond formation, unlike cis-isomers, which hinder drug-receptor binding .
Preparation Methods
Schmidt Rearrangement of trans-4-Methylcyclohexane Formic Acid
A patented industrially viable method involves the Schmidt reaction of trans-4-methylcyclohexane formic acid with sodium azide in the presence of a protonic acid catalyst. This one-pot reaction proceeds via acyl azide rearrangement to form an isocyanate intermediate, which upon hydrolysis yields trans-4-methylcyclohexylamine with high optical purity (>99.5%) and yield (~85%) without isomerization.
| Parameter | Range/Value | Notes |
|---|---|---|
| Molar ratio (acid:NaN3:acid catalyst) | 1 : 1–1.5 : 1–5 | Preferred 1 : 1.2 : 4 |
| Temperature (initial) | 0–50 °C | 1–2 hours reaction |
| Temperature (secondary) | 10–50 °C | 4–20 hours reaction, preferred 12 hours |
| Solvents | Trichloromethane, ethyl acetate, methylene dichloride, ethylene dichloride | Non-protonic solvents used |
| Yield | ~85% | High yield with >99.5% enantiomeric excess |
| Purity (GC) | >99.6% | High purity achieved |
- Avoids use of highly toxic hydrazoic acid by direct use of sodium azide.
- No need for expensive heavy metal catalysts or high-pressure equipment.
- Simplified "one-pot" operation reduces cost and environmental impact.
- High optical purity and yield suitable for industrial scale.
Representative data from various embodiments:
| Embodiment | Solvent | Acid Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | GC Purity (%) | Optical Purity (e.e. %) |
|---|---|---|---|---|---|---|---|
| 1 | Trichloromethane | Sulfuric acid | 30–40 | 12 | 85.2 | 99.8 | 99.7 |
| 2 | Trichloromethane | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |
| 3 | Ethyl acetate | Trichloroacetic acid | 30–50 | 12 | 85.4 | 99.7 | 99.7 |
| 4 | Methylene dichloride | Trichloroacetic acid | 20–40 | 16 | 85.1 | 99.7 | 99.1 |
| 5 | Ethylene dichloride | Trifluoroacetic acid | 50–65 | 12 | 85.2 | 99.8 | 99.4 |
Reduction and Purification from p-Cresol
An alternative route starts from p-cresol, which is reduced by Raney nickel under hydrogen atmosphere to form 4-methylcyclohexanol derivatives, followed by oxidation with sodium hypochlorite, oxime formation, and reduction with zinc/acetic acid to yield trans-4-methylcyclohexylamine. This amine is then purified by recrystallization from methanol/acetone mixtures to achieve high purity (>99.8%) and low cis-isomer content (<0.15%).
| Step | Description | Yield/Outcome |
|---|---|---|
| Reduction of p-cresol | Raney Ni / H2 | Intermediate alcohol formed |
| Oxidation | Sodium hypochlorite | Ketone intermediate |
| Oxime formation | Reaction with hydroxylamine | Oxime intermediate |
| Reduction | Zinc / acetic acid | trans-4-methylcyclohexylamine |
| Purification | Methanol dissolution + acetone precipitation | >99.8% purity, cis <0.15% |
| Overall yield | ~30–35% (from p-cresol) | Moderate yield |
*Source: ChemBK and US Patent US20070082943A1
Conversion of trans-4-Methylcyclohexylamine to this compound
The final step involves the transformation of the amine to the isocyanate, typically via phosgene or phosgene substitutes such as triphosgene.
Triphosgene Method
- The amine reacts with triphosgene under mild conditions to form the isocyanate.
- Reaction conditions are generally mild and convenient.
- The method yields this compound with good purity and yield (~34.5% overall yield from p-cresol to isocyanate).
Direct Carbonylation of 4-Methylcyclohexylamine
Another reported method involves the direct reaction of 4-methylcyclohexylamine with carbon dioxide in the presence of an organic base (e.g., trialkylamines) and a dehydrating agent such as phosphorus oxychloride or vanadium pentoxide. This reaction proceeds under mild temperatures (-10 to 60 °C) and atmospheric pressure, producing the isocyanate after removal of water and solvent.
| Parameter | Conditions/Notes |
|---|---|
| Base | Organic amines (e.g., triethylamine) |
| Dehydrating agent | Phosphorus oxychloride, vanadium pentoxide |
| Solvent | Acetonitrile, ether, toluene |
| Temperature | -10 to 60 °C |
| Pressure | 1–5 atm CO2 |
| Product isolation | Distillation after reaction completion |
Source: Patent CN1521162A (2003)
Summary Table of Preparation Methods
Research Findings and Industrial Considerations
- The Schmidt rearrangement method offers a cost-effective, scalable, and environmentally friendlier route to trans-4-methylcyclohexylamine, a key precursor, with high yield and optical purity, making it suitable for industrial production.
- The purification of amine intermediates by solvent recrystallization (methanol/acetone) is critical to achieve the high stereochemical purity required for pharmaceutical applications.
- The conversion of amine to isocyanate using triphosgene is preferred due to operational convenience and safety compared to phosgene gas.
- Direct carbonylation methods using CO2 and organic bases represent a greener alternative but require careful control of reaction conditions and efficient dehydration steps.
- Overall yields from p-cresol to isocyanate are moderate (~30–35%), but the availability of raw materials and mild reaction conditions support industrial feasibility.
Q & A
Basic: What are the critical physicochemical properties of trans-4-Methylcyclohexyl isocyanate that influence experimental design?
Answer:
Key properties include:
- Molecular formula : C₈H₁₃NO, molecular weight : 139.19 g/mol
- Boiling point : 182°C (reported in multiple sources; 65°C in is likely a typographical error)
- Density : 1.04 g/cm³, flash point : 60°C (indicating flammability risks)
- Stereochemistry : The trans-configuration of the methyl group affects reactivity and interactions with chiral reagents .
Methodological Note : Verify boiling points experimentally via fractional distillation and cross-reference with authoritative databases like PubChem or ECHA.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage .
- Thermal Stability : Monitor for exothermic decomposition during storage; store below 25°C .
Methodological Note : Conduct a hazard assessment using Safety Data Sheets (SDS) and reference OSHA guidelines for isocyanate handling.
Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point) for this compound?
Answer:
- Source Validation : Prioritize peer-reviewed literature and authoritative databases (e.g., ECHA, PubChem) over vendor catalogs .
- Experimental Replication : Perform controlled distillation experiments under standardized conditions (e.g., ASTM E1719) .
- Analytical Cross-Check : Use gas chromatography (GC) to verify purity and correlate retention times with reference standards .
Example : The 65°C boiling point in conflicts with 182°C in ; this may stem from mislabeling or impurities.
Advanced: What analytical techniques are recommended for detecting trace impurities or byproducts in synthesized this compound?
Answer:
- GC-MS : Identifies volatile impurities (e.g., residual amines or carbamates) with detection limits <1 ppm .
- HPLC-UV/RI : Quantifies non-volatile byproducts (e.g., ureas or dimers) using reverse-phase C18 columns .
- FTIR Spectroscopy : Confirms functional groups (NCO stretch at ~2270 cm⁻¹) and detects hydrolysis products .
Methodological Note : Calibrate instruments with synthetic standards of suspected byproducts (e.g., 4-methylcyclohexyl urea) .
Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?
Answer:
- Steric Effects : The trans-configuration reduces steric hindrance compared to cis-isomers, enhancing reactivity with bulky nucleophiles (e.g., secondary amines) .
- Reaction Kinetics : Trans-isomers exhibit faster urethane formation rates in polar aprotic solvents (e.g., THF) due to improved solvation .
Methodological Note : Compare reaction rates between cis/trans isomers using kinetic studies (e.g., in-situ FTIR monitoring) .
Basic: What synthetic routes are available for producing this compound with high stereochemical purity?
Answer:
- Phosgenation of Amines : React trans-4-methylcyclohexylamine with phosgene (Cl₂CO) in toluene at 0–5°C .
- Carbamate Thermolysis : Heat trans-4-methylcyclohexyl carbamate (e.g., O-methyl derivative) at 200–250°C under inert gas .
Methodological Note : Purify via vacuum distillation and confirm stereochemical integrity using chiral HPLC or polarimetry .
Advanced: What mechanistic insights explain the thermal decomposition pathways of this compound under oxidative conditions?
Answer:
- Primary Pathway : Cleavage of the NCO group generates methylcyclohexylamine and CO₂ .
- Secondary Reactions : At >200°C, amine intermediates oxidize to nitriles or form dimers via urea linkages .
Methodological Note : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition products .
Advanced: How can researchers optimize reaction conditions to minimize dimerization during isocyanate reactions?
Answer:
- Temperature Control : Maintain reactions below 50°C to suppress exothermic dimerization .
- Catalyst Selection : Use tin-free catalysts (e.g., DBU) to reduce urea formation .
- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis .
Methodological Note : Monitor dimer content via size-exclusion chromatography (SEC) .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the cyclohexane ring .
- Raman Spectroscopy : Detects NCO vibrations (non-destructive for air-sensitive samples) .
Methodological Note : Compare spectra with computational simulations (e.g., DFT) for structural validation .
Advanced: What computational modeling approaches predict the environmental fate of this compound?
Answer:
- QSPR Models : Estimate biodegradation half-lives using hydrophobicity (logP = ~1.16) and molecular connectivity indices .
- Molecular Dynamics : Simulate hydrolysis rates in aqueous environments (pH-dependent) .
Methodological Note : Validate models with experimental half-life data from OECD 301B tests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
